Advanced Applications of tert-Butyl(diphenyl)silane (TBDPSH) in Catalysis and Radical Chemistry
Advanced Applications of tert-Butyl(diphenyl)silane (TBDPSH) in Catalysis and Radical Chemistry
Executive Summary: Beyond the Protecting Group
tert-Butyl(diphenyl)silane (TBDPSH) is the hydride counterpart to the ubiquitous silylating agent tert-butyl(diphenyl)silyl chloride (TBDPSCl). While the chloride is a staple for installing the TBDPS protecting group via nucleophilic substitution, TBDPSH operates through fundamentally different mechanisms: hydride transfer and radical addition .
For the drug development chemist, TBDPSH offers a unique steric and electronic profile. It combines the bulk of the tert-butyl group with the electronic stabilization of phenyl rings, making it a "heavyweight" silane. Unlike triethylsilane (Et
This guide details the high-value applications of TBDPSH:
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Lewis Acid-Catalyzed Dehydrogenative Silylation: A "green," atom-economical alternative to base-mediated protection.
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Stereoselective Hydrosilylation: Accessing chiral organosilanes and vinyl silanes.
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Radical Chemistry: Differentiating its role from tin-hydrides in radical chain processes.
Reagent Profile and Mechanistic Causality
To use TBDPSH effectively, one must understand its Bond Dissociation Energy (BDE) and steric environment.
| Property | Value / Characteristic | Impact on Reactivity |
| Si-H BDE | ~92 kcal/mol | Stronger than Bu |
| Steric Bulk | High (Cone Angle > 160°) | Kinetic selectivity for primary vs. secondary alcohols/alkenes. Resists hydrolysis better than Et |
| Electronic Nature | Electron-poor (due to Ph groups) | Less hydridic than alkyl silanes; requires activation by strong Lewis acids (e.g., B(C |
| Physical State | Liquid (bp ~90°C / 0.02 mmHg) | Easy to handle; non-volatile compared to Me |
The "Tin-Free" Misconception
Researchers often seek silanes to replace toxic tributyltin hydride (Bu
Application I: B(C F ) -Catalyzed Dehydrogenative Silylation
This is the most sophisticated application of TBDPSH. It allows for the protection of alcohols as TBDPS ethers without base, without chloride waste, and with H
Mechanism: The "Piers" Mechanism
Unlike traditional methods where the alcohol attacks the silicon, here the Lewis acid B(C
Figure 1: The Piers mechanism for dehydrogenative silylation. Note that the Borane activates the Si-H bond, making this method effective even for acid-sensitive substrates.
Experimental Protocol: Catalytic Protection of a Secondary Alcohol
Scope: Ideal for acid-sensitive substrates where HCl generation (from TBDPSCl) is detrimental.
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Setup: Flame-dry a 25 mL Schlenk flask under Argon.
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Reagents:
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Substrate: Cyclohexanol (1.0 mmol, 100 mg).
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Reagent: TBDPSH (1.0 mmol, 254 mg).
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Catalyst: B(C
F ) (2 mol%, 10 mg). -
Solvent: Anhydrous Toluene or CH
Cl (2 mL).
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Procedure:
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Dissolve the alcohol and TBDPSH in the solvent.
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Add the catalyst as a solid or stock solution.
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Observation: Immediate evolution of H
gas bubbles indicates initiation. -
Stir at Room Temperature (RT) for 1–4 hours.
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Workup:
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Quench by adding 0.5 mL of Et
N (to complex the borane). -
Concentrate in vacuo.
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Purify via short silica plug (Hexanes/EtOAc).
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Self-Validation:
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If no bubbles form within 5 minutes, the catalyst may be hydrated. Add another 1 mol%.[1]
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Reaction is complete when gas evolution ceases.
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Application II: Transition-Metal Catalyzed Hydrosilylation
TBDPSH is used to synthesize vinyl silanes from alkynes. These vinyl silanes are versatile intermediates for cross-coupling (Hiyama coupling) or oxidation (Tamao-Fleming) to aldehydes/ketones.
Regioselectivity Rules
The bulky TBDPS group dictates the regiochemistry (Markovnikov vs. anti-Markovnikov) depending on the catalyst.
| Catalyst System | Substrate (Terminal Alkyne) | Major Product | Mechanism |
| Pt (Karstedt's) | R-C≡CH | (E)- | Chalk-Harrod |
| Ru (Cp*Ru) | R-C≡CH | (Z)- | Trans-addition |
| Rh / Iodide | R-C≡CH | (E)- | Modified Chalk-Harrod |
Protocol: Platinum-Catalyzed Hydrosilylation
Target: Synthesis of (E)-(2-phenylethenyl)(tert-butyl)diphenylsilane.
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Reagents:
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Phenylacetylene (1.0 equiv).[1]
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TBDPSH (1.1 equiv).
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Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane): 0.1 mol%.
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Procedure:
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Mix alkyne and silane neat (solvent-free) or in Toluene.
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Add catalyst at 0°C (exothermic reaction).
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Warm to RT and stir for 2 hours.
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Purification:
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The bulky TBDPS group makes the product non-volatile. Remove excess silane via high-vacuum or column chromatography.
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Why TBDPSH?
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The resulting vinyl-TBDPS group is highly stable to subsequent lithiation or acidic conditions, unlike vinyl-TMS which is labile.
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Application III: Radical Hydrosilylation
While TBDPSH is poor for reductions, it excels in radical hydrosilylation of alkenes to form alkyl-silanes. This is often initiated by peroxides (di-tert-butyl peroxide) or AIBN.
Workflow:
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Initiation: Radical initiator abstracts H from TBDPSH
TBDPS radical. -
Addition: TBDPS
adds to the alkene (Anti-Markovnikov) Carbon-centered radical. -
Propagation: Carbon radical abstracts H from another TBDPSH molecule.
Figure 2: The radical chain mechanism for TBDPSH hydrosilylation. Note that the propagation step relies on the Carbon radical being reactive enough to break the strong Si-H bond.
References
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Dehydrogenative Silylation (Piers Mechanism)
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Radical Chemistry & Silanes
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Hydrosilylation Reviews
- Marciniec, B. Hydrosilylation: A Comprehensive Review on Recent Advances. Springer, 2009.
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Si-H Bond Energies
- Kanabus-Kaminska, J. M.; Hawari, J. A.; Griller, D. "Bond Dissociation Energies in Organosilicon Compounds." J. Am. Chem. Soc.1987, 109, 5267.
